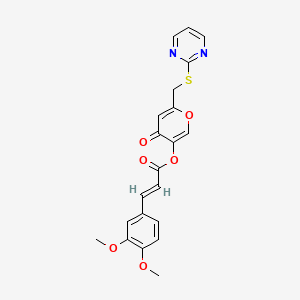![molecular formula C19H19BrN6O2 B2598925 1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396865-15-8](/img/structure/B2598925.png)
1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromophenyl group, a pyrazinyl group, and an oxadiazolyl group, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
作用机制
- The primary target of this compound is acetylcholinesterase (AChE) . AChE is a crucial enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . By inhibiting AChE, this compound affects neural signaling and neurotransmission.
- The inhibition of AChE leads to behavioral changes, impaired body movement, and reduced survival in organisms .
Target of Action
Mode of Action
Action Environment
准备方法
The synthesis of 1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrazinyl Group: The pyrazinyl group is typically synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Oxadiazolyl Group: The oxadiazolyl group is introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling with the Bromophenyl Group: The bromophenyl group is coupled to the intermediate product through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the cyclohexyl urea moiety with the previously synthesized intermediate, often under basic conditions to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.
化学反应分析
1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, where nucleophiles replace the bromine atom.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions, forming new ring structures.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
科学研究应用
1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
相似化合物的比较
1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can be compared with similar compounds such as:
Pyrazinyl Derivatives: Compounds containing the pyrazinyl group, which may exhibit similar biological activities.
Oxadiazolyl Derivatives: These compounds share the oxadiazolyl group and may have comparable chemical reactivity and applications.
Bromophenyl Derivatives: Compounds with the bromophenyl group, which may undergo similar substitution reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c20-13-6-2-3-7-14(13)23-18(27)25-19(8-4-1-5-9-19)17-24-16(26-28-17)15-12-21-10-11-22-15/h2-3,6-7,10-12H,1,4-5,8-9H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTKENSONDZRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2598842.png)






![2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2598855.png)

![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2598858.png)
![8-(3,5-dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598860.png)


![7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2598864.png)
